![molecular formula C27H44N7NaO20P3S B026773 DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt CAS No. 103476-21-7](/img/structure/B26773.png)
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt
Overview
Description
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt is a key intermediate in the biosynthesis of cholesterol, ketone bodies, and terpenes .
Synthesis Analysis
The synthesis of DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt involves the enzyme 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase .Molecular Structure Analysis
The molecular formula of DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt is C27H41N7O20P3S . It is an intermediate in biosynthesis .Chemical Reactions Analysis
DL-3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) is obtained from acetyl-CoA and acetoacetyl-CoA during condensation with the help of HMG-CoA synthase . It can also be converted to β-hydroxybutyrate in the blood .Physical And Chemical Properties Analysis
The molecular weight of DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt is 934.7 g/mol . It has 11 hydrogen bond donors and 25 hydrogen bond acceptors .Scientific Research Applications
Inhibition of HMG-CoA Reductase Enzyme
DL-3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) is known to inhibit the HMG-CoA reductase enzyme . This enzyme plays a crucial role in cholesterol biosynthesis. By inhibiting this enzyme, HMG-CoA can modulate the biosynthesis of cholesterol, which is a key risk factor for the development of cardiovascular diseases .
Source of Bioactive Peptides
Food-derived bioactive peptides might act as promising health alternatives through their ability to interact with crucial enzymes involved in metabolic pathways . HMG-CoA, in this context, can be a source of such bioactive peptides .
Potential Treatment for Hypercholesterolemia
Hypercholesterolemia leads to a pathogenic accumulation of low-density-lipoproteins (LDL) in blood vessels and the formation of atherosclerotic plaques, highly associated with the development of cardiovascular diseases . HMG-CoA, by inhibiting the HMG-CoA reductase enzyme, can potentially decrease cholesterol synthesis and thus, could be used in the treatment of hypercholesterolemia .
mTORC1 Regulation
HMG-CoA has been used in drug treatment studies to investigate its effect on mTORC1 regulation . mTORC1 is a protein complex that controls protein synthesis and is important for cell growth and proliferation.
Acylome Comparison
HMG-CoA has been used to compare the acylomes of two reactive acyl-CoA species . Acylomes are the complete set of acyl-CoA thioesters in a cell or organism, and their study can provide insights into metabolic pathways and processes.
Cholesterol Content Reduction in Egg Yolk
In poultry research, HMG-CoA reductase inhibitors have been used to investigate the changes in the cholesterol content in egg yolk . This could potentially lead to the production of eggs with lower cholesterol content.
Cancer Research
HMG-CoA reductase activity was found to be significantly higher in neoplastic tissue than in normal mucosa, both in diffuse-type and intestinal-type gastric cancer . This suggests a potential role of HMG-CoA in cancer research.
Bacterial Cloning and Heterologous Expression
HMG-CoA has been used in bacterial cloning and heterologous expression . This can be useful in the production of recombinant proteins and other biotechnology applications.
Mechanism of Action
Target of Action
DL-3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) sodium salt primarily targets the enzyme 3-hydroxy-3-methyl-glutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol , terpenes, and ketone bodies .
Mode of Action
HMG-CoA sodium salt acts as a substrate for the HMG-CoA reductase enzyme . It interacts with this enzyme to facilitate the conversion of HMG-CoA to mevalonate, a key step in the cholesterol biosynthetic pathway .
Biochemical Pathways
HMG-CoA sodium salt is involved in several metabolic pathways. The conversion of HMG-CoA to mevalonate by HMG-CoA reductase is the rate-limiting first step in the cholesterol biosynthetic pathway . Alternatively, HMG-CoA can be cleaved into acetyl-CoA and the ketone body acetoacetate in mitochondria by HMG-CoA lyase . HMG-CoA is also an intermediate in the degradation of leucine .
Pharmacokinetics
It’s known that the compound is involved in ester metabolism in vivo .
Result of Action
The action of HMG-CoA sodium salt leads to the synthesis of cholesterol, a vital component of cell membranes and precursor of steroid hormones . Inhibition of HMG-CoA can decrease cholesterol synthesis . It can also be converted to β-hydroxybutyrate in the blood .
Future Directions
properties
InChI |
InChI=1S/C27H44N7O20P3S.Na/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34;/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45); | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNHIBBYYDCBIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N7NaO20P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585178 | |
Record name | DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
934.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt | |
CAS RN |
103476-21-7 | |
Record name | DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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